An In-depth Technical Guide to the Molecular Structure of (4-Allyl-2-methoxyphenoxy)acetic Acid
An In-depth Technical Guide to the Molecular Structure of (4-Allyl-2-methoxyphenoxy)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-Allyl-2-methoxyphenoxy)acetic acid, a derivative of the naturally occurring phenolic compound eugenol, represents a molecule of significant interest in the fields of synthetic chemistry and drug discovery. Its structural framework, combining a substituted aromatic ring with a carboxylic acid moiety, offers a versatile scaffold for the development of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the molecular structure, synthesis, and physicochemical properties of (4-Allyl-2-methoxyphenoxy)acetic acid, offering insights for researchers and professionals engaged in its study and application.
Chemical Identity and Physicochemical Properties
(4-Allyl-2-methoxyphenoxy)acetic acid is a white solid crystalline substance at room temperature.[1] Its fundamental properties are summarized in the table below. The presence of both a hydrophobic aromatic ring and a hydrophilic carboxylic acid group imparts an amphiphilic character to the molecule, influencing its solubility and potential for intermolecular interactions.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₄O₄ | [1] |
| Molecular Weight | 222.24 g/mol | [1] |
| CAS Number | 6331-61-9 | |
| Physical State | Solid | [1] |
| Color | White | [1] |
| Melting Point | 101 °C | [1] |
| Purity | >98.0% (GC) |
Molecular Structure and Conformation
The molecular structure of (4-Allyl-2-methoxyphenoxy)acetic acid is characterized by a central benzene ring substituted with four key functional groups: an allyl group at position 4, a methoxy group at position 2, and an oxyacetic acid group at position 1.
Diagram: Molecular Structure of (4-Allyl-2-methoxyphenoxy)acetic acid
Caption: 2D representation of (4-Allyl-2-methoxyphenoxy)acetic acid.
The spatial arrangement of these groups is crucial for the molecule's interaction with biological targets. The ether linkage provides rotational freedom, allowing the acetic acid moiety to adopt various conformations. The allyl group, with its double bond, introduces a region of planarity and potential for π-π stacking interactions. While no crystallographic data is publicly available, computational modeling can provide insights into the preferred low-energy conformations in different solvent environments.
Synthesis and Characterization
The primary route for the synthesis of (4-Allyl-2-methoxyphenoxy)acetic acid is through the Williamson ether synthesis, utilizing eugenol (4-allyl-2-methoxyphenol) as the starting material. Eugenol is a readily available natural product, primarily extracted from clove oil.[2]
The synthesis involves the deprotonation of the phenolic hydroxyl group of eugenol with a suitable base, followed by nucleophilic substitution with a haloacetic acid or its ester. Subsequent hydrolysis of the ester, if used, yields the final carboxylic acid product.
Diagram: Synthesis Workflow
Caption: General workflow for the synthesis of the target compound.
Detailed Experimental Protocol
The following protocol is a representative procedure for the synthesis of (4-Allyl-2-methoxyphenoxy)acetic acid:
Materials:
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Eugenol (4-allyl-2-methoxyphenol)
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Sodium hydroxide (NaOH)
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Ethyl chloroacetate
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Ethanol
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Hydrochloric acid (HCl)
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Diethyl ether
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Anhydrous magnesium sulfate (MgSO₄)
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Deionized water
Procedure:
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Deprotonation of Eugenol: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve eugenol (1 equivalent) in ethanol. Add a solution of sodium hydroxide (1.1 equivalents) in water dropwise at room temperature. Stir the mixture for 30 minutes to ensure complete formation of the sodium eugenoxide salt.
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Williamson Ether Synthesis: To the reaction mixture, add ethyl chloroacetate (1.2 equivalents) dropwise. Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Work-up and Extraction: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. Add water to the residue and extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
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Ester Hydrolysis: Remove the diethyl ether by rotary evaporation to obtain the crude ethyl (4-allyl-2-methoxyphenoxy)acetate. To this crude ester, add a solution of sodium hydroxide (2 equivalents) in a mixture of water and ethanol. Heat the mixture to reflux for 2-3 hours until the ester is fully hydrolyzed (monitored by TLC).
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Acidification and Isolation: Cool the reaction mixture and remove the ethanol. Dilute the aqueous solution with water and wash with diethyl ether to remove any unreacted starting material. Carefully acidify the aqueous layer with concentrated hydrochloric acid until a white precipitate forms (pH ~2).
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Purification: Collect the solid precipitate by vacuum filtration and wash with cold deionized water. The crude (4-Allyl-2-methoxyphenoxy)acetic acid can be further purified by recrystallization from hot water to yield a white crystalline solid. A reported yield for the solid acid after recrystallization is approximately 70%.
Spectroscopic Analysis
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the aromatic, allyl, methoxy, and oxyacetic acid protons.
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Aromatic Protons: Three protons on the benzene ring will appear as multiplets in the aromatic region (typically δ 6.5-7.0 ppm).
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Allyl Group Protons: The protons of the allyl group will exhibit characteristic signals: a doublet for the two protons adjacent to the aromatic ring (δ ~3.3 ppm), a multiplet for the vinyl proton (δ ~5.9 ppm), and two doublets for the terminal vinyl protons (δ ~5.0 ppm).
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Methoxy Group Protons: A sharp singlet corresponding to the three methoxy protons will be observed around δ 3.8 ppm.
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Oxyacetic Acid Protons: The two methylene protons of the oxyacetic acid group will appear as a singlet at approximately δ 4.6 ppm.
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Carboxylic Acid Proton: A broad singlet for the acidic proton will be present at a downfield chemical shift (δ > 10 ppm), which is typically exchangeable with D₂O.
¹³C NMR Spectroscopy (Predicted)
The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule.
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Carbonyl Carbon: The carboxylic acid carbonyl carbon will resonate at a downfield chemical shift, typically in the range of δ 170-180 ppm.
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Aromatic Carbons: The six carbons of the benzene ring will show signals between δ 110-160 ppm. The carbons attached to oxygen will be at the lower field end of this range.
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Allyl Group Carbons: The three carbons of the allyl group will have distinct chemical shifts: the methylene carbon attached to the ring around δ 40 ppm, and the two vinyl carbons between δ 115-140 ppm.
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Methoxy Carbon: The carbon of the methoxy group will appear as a signal around δ 56 ppm.
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Oxyacetic Acid Methylene Carbon: The methylene carbon adjacent to the ether oxygen will be found at approximately δ 65-70 ppm.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will be characterized by absorption bands corresponding to the various functional groups.
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O-H Stretch (Carboxylic Acid): A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid.
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C=O Stretch (Carboxylic Acid): A strong, sharp absorption peak around 1700-1725 cm⁻¹ will indicate the presence of the carbonyl group.
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C-O Stretch (Ether and Carboxylic Acid): Strong absorptions in the 1200-1300 cm⁻¹ and 1000-1100 cm⁻¹ regions will correspond to the C-O stretching vibrations of the ether and carboxylic acid moieties.
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C=C Stretch (Aromatic and Allyl): Absorptions in the 1500-1600 cm⁻¹ range will be due to the aromatic ring and the allyl double bond.
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=C-H and C-H Bending: Various bands in the fingerprint region will correspond to the bending vibrations of the aromatic, vinyl, and aliphatic C-H bonds.
Mass Spectrometry (Predicted)
Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak [M]⁺ at m/z 222. The fragmentation pattern would be expected to involve the loss of the carboxylic acid group (-COOH, 45 Da) and subsequent fragmentations of the allyl and methoxy groups.
Biological Activity and Potential Applications
While specific biological studies on (4-Allyl-2-methoxyphenoxy)acetic acid are limited in the public domain, the biological profile of its precursor, eugenol, provides a strong rationale for its investigation. Eugenol is well-documented to possess a wide range of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and analgesic properties.[3]
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Antimicrobial Potential: Eugenol exhibits significant activity against a variety of bacteria and fungi. It is plausible that derivatization to (4-Allyl-2-methoxyphenoxy)acetic acid could modulate this activity, potentially leading to compounds with enhanced or selective antimicrobial profiles. For instance, a related derivative, 2-(4-allyl-2-methoxyphenoxy)-3-chloronaphthalene-1,4-dione, has demonstrated notable antifungal activity.
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Antioxidant Activity: The phenolic hydroxyl group in eugenol is a key contributor to its antioxidant properties. While this group is modified in the target compound, the overall electron-rich aromatic system may still confer some antioxidant capacity.
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Drug Development Scaffold: The structure of (4-Allyl-2-methoxyphenoxy)acetic acid makes it an attractive starting point for the synthesis of more complex molecules. The carboxylic acid handle allows for the straightforward formation of amides, esters, and other derivatives, enabling the exploration of a diverse chemical space for drug discovery.
Conclusion
(4-Allyl-2-methoxyphenoxy)acetic acid is a synthetically accessible molecule with a rich chemical structure that holds promise for further investigation. This guide has provided a detailed overview of its molecular characteristics, a plausible and detailed synthesis protocol, and an informed prediction of its spectroscopic properties. While direct experimental data for this specific compound is sparse, the information presented herein, grounded in the well-understood chemistry of its precursor and related analogs, offers a solid foundation for researchers and drug development professionals. Future studies focusing on the comprehensive spectroscopic characterization and the systematic evaluation of its biological activities are warranted to fully unlock the potential of this intriguing molecule.
References
- Sen, P., Gupta, L., Vijay, M., Sarin, M. V., Shankar, J., Hameed, S., & Vijayaraghavan, P. (2023). 4-Allyl-2-methoxyphenol modulates the expression of genes involved in efflux pump, biofilm formation and sterol biosynthesis in azole resistant Aspergillus fumigatus. Frontiers in Cellular and Infection Microbiology, 13, 1103957.
- Study of Synthesis of Ethyl-2-(4-Allyl-2-Methoxyphenoxy)Acetate in Polar Aprotic Solvents. (2024). Walisongo Journal of Chemistry, 7(2), 239-244.
